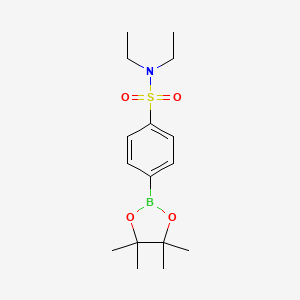
N,N-diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
Descripción general
Descripción
The compound contains a sulfonamide group, a diethylamine group, and a tetramethyl-1,3,2-dioxaborolane group attached to a benzene ring. Sulfonamides are a significant class of compounds in medicinal chemistry, known for their antibacterial properties . The tetramethyl-1,3,2-dioxaborolane group is often used in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the appropriate boronic acid or boronic ester with a sulfonamide-containing aromatic compound. A common method for this type of reaction is the Suzuki-Miyaura cross-coupling reaction .Chemical Reactions Analysis
As a boronic ester, this compound could participate in various coupling reactions, such as the Suzuki-Miyaura reaction . The presence of the sulfonamide could also allow for reactions at the sulfur or nitrogen atoms.Aplicaciones Científicas De Investigación
Synthesis Methods
- Palladium-Catalyzed Borylation : Takagi and Yamakawa (2013) explored the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, which are related to the compound , using palladium-catalyzed borylation of arylbromides. This method was notably effective for arylbromides with sulfonyl groups (Takagi & Yamakawa, 2013).
Structural and Computational Analysis
- Crystal Structure and DFT Study : Huang et al. (2021) conducted a detailed study on the crystal structure and density functional theory (DFT) analysis of compounds closely related to the chemical in focus. These studies help understand the molecular structures and physicochemical properties (Huang et al., 2021).
Applications in Medicinal Chemistry
- Carbonic Anhydrase Inhibitory Activities : Studies like the one conducted by Kucukoglu et al. (2016) show the relevance of similar sulfonamide compounds in inhibiting carbonic anhydrase isoenzymes, indicating potential therapeutic applications (Kucukoglu et al., 2016).
Miscellaneous Applications
- Synthesis of Reactive Dyes : Mokhtari et al. (2014) explored the synthesis of azo reactive dyes using sulfonamide compounds, combining anti-bacterial activities of sulfonamides with insect-repellent properties (Mokhtari et al., 2014).
- Water-soluble Polymers : Kang et al. (2008) demonstrated the use of similar compounds in synthesizing water-soluble poly(p-phenyleneethynylene) under aerobic conditions, illustrating the potential for creating novel polymers (Kang et al., 2008).
Propiedades
IUPAC Name |
N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO4S/c1-7-18(8-2)23(19,20)14-11-9-13(10-12-14)17-21-15(3,4)16(5,6)22-17/h9-12H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSLAGARSMICFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



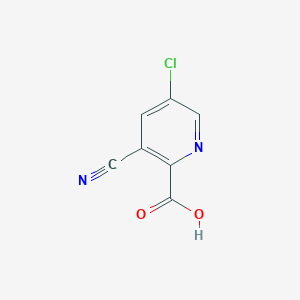
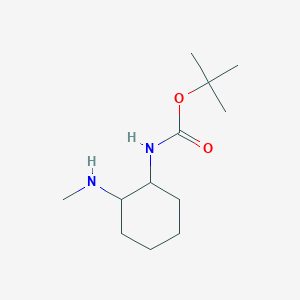

![1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1400207.png)
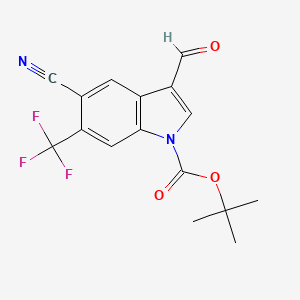
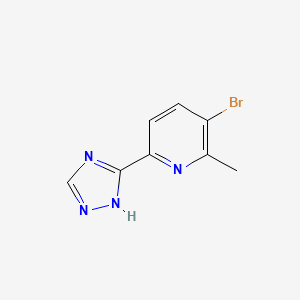
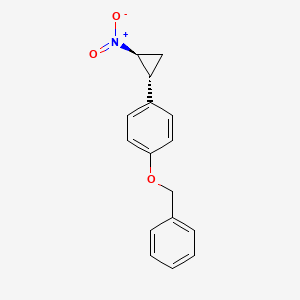
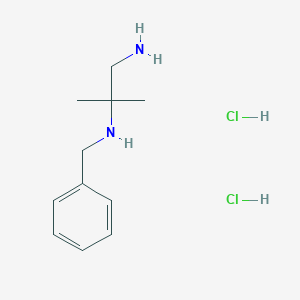
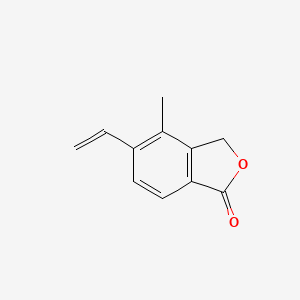
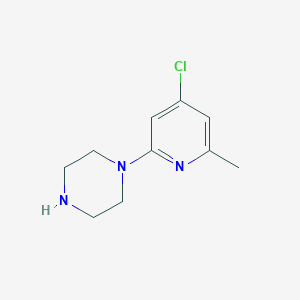
![4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol](/img/structure/B1400218.png)
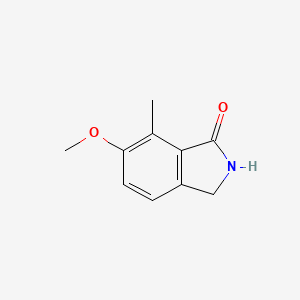
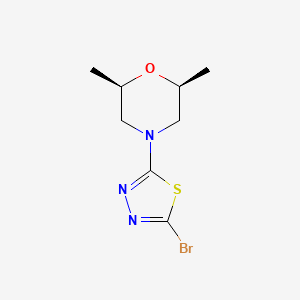
![methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B1400221.png)